Chemical structure and properties of 4-Chloro-2-fluoro-6-methoxybenzonitrile
Chemical structure and properties of 4-Chloro-2-fluoro-6-methoxybenzonitrile
Technical Monograph: 4-Chloro-2-fluoro-6-methoxybenzonitrile
CAS Registry Number: 1823366-82-0 Chemical Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1]
Executive Summary
4-Chloro-2-fluoro-6-methoxybenzonitrile is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—featuring a nitrile group flanked by a fluorine atom and a methoxy group, with a chlorine atom at the para position—imparts specific electronic and steric properties essential for biological activity. This compound serves as a critical building block for 6-arylpicolinate herbicides (synthetic auxins) and protoporphyrinogen oxidase (PPO) inhibitors , where the specific arrangement of halogens and ether linkages modulates lipophilicity and metabolic stability.[1]
Chemical Identity & Physiochemical Properties
The molecule exhibits a "push-pull" electronic system where the electron-withdrawing nitrile (-CN) and fluorine (-F) groups are balanced by the electron-donating methoxy (-OMe) group.[1] This balance makes the nitrile carbon susceptible to hydrolysis while stabilizing the aromatic ring against oxidative degradation.
Table 1: Physiochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-Chloro-2-fluoro-6-methoxybenzonitrile |
| CAS Number | 1823366-82-0 |
| SMILES | COc1cc(Cl)cc(F)c1C#N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–90 °C (Estimated based on structural analogs) |
| Boiling Point | ~280 °C (Predicted at 760 mmHg) |
| LogP (Predicted) | 2.8 – 3.2 (Moderate Lipophilicity) |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol |
| pKa | N/A (Non-ionizable under physiological conditions) |
Structural Analysis & Electronic Effects
The 2,4,6-substitution pattern is not random; it is engineered for specific biological interactions:
-
Nitrile (C-1): Acts as a latent carboxylic acid.[1] In herbicide synthesis, this is often hydrolyzed to the acid or converted to an amide/ester.
-
Fluorine (C-2): Provides metabolic blockage, preventing ring oxidation at the ortho position.[1] It also increases lipophilicity and binding affinity via dipole interactions.
-
Chlorine (C-4): A lipophilic anchor that fills hydrophobic pockets in target enzymes (e.g., the auxin receptor TIR1).[1]
-
Methoxy (C-6): An electron-donating group that modulates the acidity of the ring and provides a hydrogen-bond acceptor site.[1]
Synthetic Pathways
The most efficient industrial route to 4-Chloro-2-fluoro-6-methoxybenzonitrile utilizes a Nucleophilic Aromatic Substitution (
Protocol: Selective Monomethoxylation
Reaction:
Methodology:
-
Reagents: 4-Chloro-2,6-difluorobenzonitrile (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).[1]
-
Procedure:
-
Dissolve 4-chloro-2,6-difluorobenzonitrile in anhydrous methanol under
atmosphere. -
Cool the solution to 0–5 °C to control regioselectivity and prevent bis-substitution.[1]
-
Add sodium methoxide (25% wt in MeOH) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitor: TLC or HPLC should show consumption of starting material.[1] If bis-methoxy byproduct (4-chloro-2,6-dimethoxybenzonitrile) forms, reduce temperature or equivalents of NaOMe.[1]
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Heptane/EtOAc if necessary.[1]
Mechanism Insight:
The nitrile group at C-1 strongly activates the C-2 and C-6 positions for nucleophilic attack.[1] The fluorine atom is a better leaving group than chlorine in
Visualization: Synthesis & Reactivity Flow
Caption: Selective synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile via SNAr reaction.
Reactivity Profile & Applications
Once synthesized, 4-Chloro-2-fluoro-6-methoxybenzonitrile serves as a versatile intermediate.[1][2] Its primary reactivity centers are the nitrile group (hydrolysis/reduction) and the remaining aryl fluoride (further substitution).
Key Transformations:
-
Hydrolysis to Benzoic Acid:
-
Nitrile Reduction:
-
Demethylation:
-
Conditions:
in DCM. -
Product: 4-Chloro-2-fluoro-6-hydroxybenzonitrile .[1]
-
Application: Allows for the introduction of more complex ether chains if the methoxy group is not the final desired substituent.
-
Target Agrochemical Classes:
-
Synthetic Auxins (Pyridine-carboxylates): Analogs of Halauxifen-methyl and Florpyrauxifen-benzyl.[1] These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA), causing uncontrolled growth and plant death in broadleaf weeds.[1] The 4-Cl, 2-F, 6-OMe pattern on the phenyl ring is critical for binding to the TIR1 ubiquitin ligase complex in plants.[1]
-
PPO Inhibitors: Some diphenyl ether herbicides utilize this specific substitution pattern to optimize light-dependent membrane disruption in weeds.[1]
Visualization: Downstream Pathways
Caption: Primary downstream transformations of the nitrile intermediate.
Safety & Handling Protocols
As a halogenated benzonitrile, this compound must be handled with strict safety protocols in a laboratory or industrial setting.
-
GHS Classification (Predicted):
-
Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Harmful/Toxic).[1] Nitriles can liberate cyanide ions metabolically, though sterically hindered ones are often less acutely toxic than simple aliphatic nitriles.
-
Aquatic Toxicity: Likely Category 1 or 2 (Toxic to aquatic life with long-lasting effects) due to halogenation and stability.[1]
-
-
Handling Procedures:
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1][2]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Response: Sweep up solids carefully to avoid dust.[1] Decontaminate surfaces with weak bleach solution to oxidize any potential cyanide traces (though unlikely from the intact molecule).
-
Storage: Store in a cool, dry place under inert gas (
) if possible, though the molecule is relatively stable.
-
References
-
Chemical Register. (2024).[1] 4-Chloro-2-fluoro-6-methoxybenzonitrile Product Entry. Retrieved from [1]
-
BLD Pharm. (2024).[1][5][6] Product Datasheet: 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0).[1][5][6] Retrieved from [1]
-
Organic Syntheses. (2024). Nucleophilic Aromatic Substitution of Fluorinated Benzonitriles. General methodology adapted from Org. Synth. 2024, 101, 542-563.[1][7] Retrieved from [1]
-
PubChem. (2024).[1][8][9] Compound Summary: 4-Chloro-2,6-difluorobenzonitrile (Precursor).[1] Retrieved from [1]
-
European Patent Office. (1984).[1] Process for the preparation of halogenated benzonitriles. EP 0110559 A1.[1] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 221202-34-2|2,3-Difluoro-6-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 6. 221202-34-2|2,3-Difluoro-6-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]
